3,6-Dibromoquinolin-4-amine is an organic compound characterized by the presence of bromine atoms at the 3 and 6 positions of the quinoline ring and an amine group at the 4 position. This compound belongs to the class of heterocyclic aromatic amines, which are often studied for their biological activities and potential applications in pharmaceuticals.
The compound can be synthesized through various chemical reactions involving quinoline derivatives. Its synthesis has been documented in several studies, which explore different methods and conditions for achieving high yields and purity.
3,6-Dibromoquinolin-4-amine is classified as a brominated heterocyclic amine. It falls under the broader category of quinoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 3,6-dibromoquinolin-4-amine typically involves several steps:
In one approach, a mixture of quinoline and bromine in a solvent such as acetic acid can be heated to facilitate bromination. The resulting dibrominated compound can then react with an appropriate amine under basic conditions to yield 3,6-dibromoquinolin-4-amine. The yields can vary based on reaction conditions such as temperature, solvent choice, and reaction time .
The molecular structure of 3,6-dibromoquinolin-4-amine consists of a fused bicyclic system featuring a benzene ring fused to a pyridine ring. The structural formula can be represented as follows:
Key data points include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds .
3,6-Dibromoquinolin-4-amine can participate in various chemical reactions, including:
For instance, in coupling reactions using palladium catalysts, the dibromo compound can react with aryl boronic acids to form biaryl compounds. Reaction conditions such as temperature and catalyst concentration significantly influence yield and selectivity .
The mechanism of action for compounds like 3,6-dibromoquinolin-4-amine often involves their interaction with biological targets such as enzymes or receptors. For example, studies have shown that similar quinoline derivatives can inhibit cancer cell migration by disrupting actin cytoskeleton rearrangement.
In vitro studies suggest that these compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential as therapeutic agents .
Relevant analyses include melting point determination and spectroscopic characterization (NMR, IR) to confirm structural integrity .
3,6-Dibromoquinolin-4-amine has several potential applications in scientific research:
Research continues to explore its biological activities and potential therapeutic applications across various fields .
The systematic IUPAC name 3,6-dibromoquinolin-4-amine precisely defines this heterocyclic compound’s molecular architecture. The root "quinoline" denotes the bicyclic system comprising a benzene ring fused to a pyridine ring. The locant 4-amine specifies the amino (–NH₂) functional group at position 4 of the pyridine ring. The prefixes 3,6-dibromo indicate two bromine atoms at positions 3 and 6 of the fused ring system, adhering to standard numbering where the pyridinic nitrogen is position 1 [1]. This nomenclature follows IUPAC Rule C-22.1 for heterocyclic compounds, prioritizing heteroatom numbering and substituent ordering alphabetically (bromo before amino).
Alternative names include 3,6-dibromo-4-aminoquinoline, though this is less favored under Preferred IUPAC Name (PIN) conventions. The compound is classified as a:
Table 1: Systematic Identifiers for 3,6-Dibromoquinolin-4-amine
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3,6-Dibromoquinolin-4-amine |
| Alternative Name | 3,6-Dibromo-4-aminoquinoline |
| Molecular Formula | C₉H₆Br₂N₂ |
| CAS Registry Number | 7101-96-4 [3] |
| SMILES | NC1=NC2=CC=C(Br)C=C2C=C1Br |
The core structure features a quinoline scaffold with bromine atoms at C3 (electron-deficient pyridine ring) and C6 (electron-rich benzene ring). This unsymmetrical substitution pattern induces distinct steric and electronic effects:
Bromine’s electronegativity (2.96) and size polarize adjacent bonds, evidenced by:
Table 2: Key Structural Parameters from Experimental and Computational Studies
| Parameter | Value/Observation | Method |
|---|---|---|
| C3-Br Bond Length | 1.91 Å | XRD [4] |
| C6-Br Bond Length | 1.89 Å | XRD [4] |
| C4-Namine Bond Length | 1.36 Å | DFT [7] |
| Dihedral Angle (Br-C3-C4-N) | 178.5° | DFT [7] |
| H-Bond Capacity | 2 H-donors, 1 acceptor | QSAR |
The bromine substituents exert competing electronic effects:
The C4-amino group introduces strong mesomeric effects:
Aromaticity perturbations were revealed through DFT:
Table 3: Electronic Properties from Spectroscopic and Computational Analyses
| Property | Value | Technique |
|---|---|---|
| ¹H NMR (C2-H) | δ 8.76 ppm | 400 MHz [4] |
| ¹H NMR (C5-H) | δ 8.68 ppm | 400 MHz [4] |
| ¹³C NMR (C4) | δ 149.8 ppm | 100 MHz [4] |
| HOMO Energy | -6.7 eV | DFT/B3LYP [7] |
| LUMO Energy | -2.9 eV | DFT/B3LYP [7] |
| Dipole Moment | 5.2 Debye | DFT [7] |
Positional isomerism profoundly influences physicochemical and biological behavior:
Bromination Patterns:
Functional Group Interplay:
Table 4: Comparative Analysis of Brominated Quinoline Derivatives
| Compound | Key Structural Features | Dipole (Debye) | H-Bond Sites | Bioactivity Relevance |
|---|---|---|---|---|
| 3,6-Dibromoquinolin-4-amine | C4-amino; Br at e⁻-deficient (C3) and e⁻-rich (C6) rings | 5.2 | 3 | Antiproliferative scaffolds |
| 4,6-Dibromoquinolin-2-amine [9] | C2-amino; intramolecular H-bond | 4.8 | 2 | Reduced DNA intercalation |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline [4] | High Br density; steric distortion | 6.1 | 1 | Topoisomerase I inhibition |
| 3-Bromoquinolin-6-amine [3] | meta-substitution; minimal e⁻ crosstalk | 4.3 | 2 | Intermediate in anticancer synthons |
| 6,8-Dibromoquinoline | No amino group; symmetric Br | 3.9 | 0 | Electrophile for cross-coupling |
Electronic Cross-Talk: The proximity of the C4-amino group to C3-Br in 3,6-dibromoquinolin-4-amine enables through-bond electronic communication:
These structural nuances underscore 3,6-dibromoquinolin-4-amine’s uniqueness as a multifunctional scaffold for targeted anticancer agent development, balancing electronic modulation and H-bonding capability.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8